molecular formula C23H22N2O5S B2552502 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide CAS No. 921899-07-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B2552502
CAS No.: 921899-07-2
M. Wt: 438.5
InChI Key: HXILWLAKVCZMDF-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • The compound is utilized in the catalytic enantioselective aza-Reformatsky reaction, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This process involves cyclic dibenzo[b,f][1,4]oxazepines and showcases the potential for creating optically active substances (Munck et al., 2017).
  • Another application is found in the asymmetric alkynylation of cyclic imines dibenzo[b,f][1,4]oxazepines, combining chiral phosphoric acid and Ag(I) catalysts. This method allows for the synthesis of 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with considerable enantioselectivity (Ren et al., 2014).

Biochemical and Pharmacological Studies

  • Certain [1,4]oxazepine-based primary sulfonamides, related to the compound , have been identified as strong inhibitors of human carbonic anhydrases. These findings suggest potential therapeutic applications, particularly considering the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic group (Sapegin et al., 2018).

Material Science and Spectroscopic Applications

  • Dibenzo[b,f][1,4]oxazepines are part of novel and diversified benzo-fused N-heterocycles with potential applications in material science. An efficient method for their assembly involves biomass-derived components, indicating a sustainable approach to synthesizing complex molecular structures (Zhang et al., 2015).
  • In the field of optics and photonics, certain dibenzo[b,f][1,4]oxazepine derivatives demonstrate strong blue emission in solvents like dichloromethane, indicating potential uses in optoelectronic devices and materials (Petrovskii et al., 2017).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-29-17-7-9-18(10-8-17)31(27,28)24-16-6-12-21-19(14-16)23(26)25(3)20-13-15(2)5-11-22(20)30-21/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXILWLAKVCZMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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